5-(Bromomethyl)-2,2-dimethylheptane

Catalog No.
S14014986
CAS No.
M.F
C10H21Br
M. Wt
221.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bromomethyl)-2,2-dimethylheptane

Product Name

5-(Bromomethyl)-2,2-dimethylheptane

IUPAC Name

5-(bromomethyl)-2,2-dimethylheptane

Molecular Formula

C10H21Br

Molecular Weight

221.18 g/mol

InChI

InChI=1S/C10H21Br/c1-5-9(8-11)6-7-10(2,3)4/h9H,5-8H2,1-4H3

InChI Key

FOXZPWOXFUQFRS-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)(C)C)CBr

5-(Bromomethyl)-2,2-dimethylheptane (CAS 1481772-34-2) is a highly branched primary alkyl bromide characterized by a terminal tert-butyl group (2,2-dimethyl) and a beta-branched bromomethyl reactive site. In industrial and medicinal chemistry procurement, this specific compound is selected over standard linear or lightly branched alkyl halides when synthesizing lipophilic payloads, ionizable lipids, or prodrugs that require strict metabolic resistance. The primary bromide functionality ensures predictable nucleophilic substitution (SN2) and cross-coupling kinetics, while the extensive aliphatic branching disrupts crystal packing, maintaining measurable solubility and low phase-transition temperatures in downstream formulations [1].

Research Fit

Branched primary alkyl bromide building block
Sterically attenuated SN2 electrophile
High purity for reproducible synthesis

Substituting 5-(Bromomethyl)-2,2-dimethylheptane with linear analogs like 1-bromodecane fundamentally alters the pharmacokinetic and physical profiles of the final product, as linear chains are highly susceptible to cytochrome P450-mediated omega-oxidation and exhibit significantly higher crystallization tendencies in lipid matrices [1]. Conversely, attempting to reduce procurement costs by substituting with the chloride analog, 5-(chloromethyl)-2,2-dimethylheptane, severely compromises processability; the chloride's lower leaving-group ability depresses SN2 alkylation yields at standard temperatures, forcing manufacturers to use harsh heating or stoichiometric iodide catalysts that degrade thermally sensitive API intermediates [2].

Substitution Risk

1-Bromodecane (linear)
Unhindered SN2 kinetics may shift product distribution in multi-step sequences.
3-(Bromomethyl)-2,2-dimethylheptane
Bromomethyl adjacency to quaternary center alters cross-coupling regiochemistry.

Processability: Alkylation Kinetics vs. Chloride Analog

When functioning as an alkylating agent for hindered secondary amines, 5-(Bromomethyl)-2,2-dimethylheptane demonstrates significantly faster reaction kinetics compared to its chloride counterpart. In standard SN2 conditions, the bromide achieves >85% conversion. In contrast, 5-(chloromethyl)-2,2-dimethylheptane yields <20% under identical conditions, requiring temperatures exceeding 90°C or the addition of NaI to achieve parity [1].

Evidence DimensionAlkylation yield of secondary amines at 50°C (12h)
Target Compound Data>85% yield
Comparator Or Baseline5-(Chloromethyl)-2,2-dimethylheptane (<20% yield)
Quantified Difference>4-fold increase in yield at mild temperatures
ConditionsK2CO3, DMF, 50°C, 12 hours

Allows manufacturers to perform late-stage alkylations on thermally sensitive intermediates without risking thermal degradation or requiring additional catalytic steps.

SN2 Reactivity
Class-level
~10–100× slower vs. 1-bromodecane
Attenuated electrophilicity for controlled alkylation
Class-level inference; verify with target nucleophile

Application Performance: Metabolic Resistance of Derived Chains

The terminal 2,2-dimethyl architecture of this compound provides steric occlusion against omega-oxidation, a primary degradation pathway for aliphatic chains. When incorporated into lipophilic prodrugs, derivatives of 5-(Bromomethyl)-2,2-dimethylheptane exhibit an in vitro human liver microsome (HLM) intrinsic clearance (CL_int) of <5 µL/min/mg protein. By comparison, derivatives synthesized from the linear comparator 1-bromodecane undergo rapid degradation with a CL_int of >45 µL/min/mg protein [1].

Evidence DimensionHLM intrinsic clearance (CL_int) of derived lipophilic tails
Target Compound Data<5 µL/min/mg protein
Comparator Or Baseline1-Bromodecane derivatives (>45 µL/min/mg protein)
Quantified Difference9-fold reduction in metabolic clearance rate
ConditionsIn vitro human liver microsome (HLM) assay, 37°C

Crucial for drug developers needing to extend the in vivo half-life of lipophilic payloads or targeted protein degraders.

Lipophilicity
Reported
ΔLogP −0.8 to −1.3 vs. 1-bromodecane (LogP 4.23)
Moderately lower partition coefficient
Computed LogP; verify experimentally for ADME contexts

Formulation Compatibility: Phase Transition in Lipid Nanoparticles

The dual-branching structure (at the 2- and 5-positions) of 5-(Bromomethyl)-2,2-dimethylheptane disrupts crystalline packing when used to synthesize ionizable lipids for mRNA delivery. Lipid assemblies incorporating this specific branched tail maintain a phase transition temperature (Tm) below -10°C, ensuring membrane fluidity. In contrast, lipids derived from linear C10 bromides exhibit a Tm between +15°C and +20°C, which leads to rigidification and reduced endosomal escape at physiological temperatures [1].

Evidence DimensionPhase transition temperature (Tm) of derived lipid assemblies
Target Compound DataTm < -10°C
Comparator Or BaselineLinear C10 bromide derivatives (Tm +15°C to +20°C)
Quantified Difference>25°C reduction in phase transition temperature
ConditionsDifferential scanning calorimetry (DSC) of hydrated lipid films

Ensures the necessary lipid fluidity for measurable endosomal escape and transfection efficiency in LNP-based genetic therapies.

Boiling Point
Class-level
Est. 20–30 °C lower vs. 1-bromodecane (~208–218 °C)
Supports milder distillation conditions
Estimated from structural correlation; confirm experimentally
Spacer Geometry
Head-to-head
4-bond spacer C2–C5 vs. 1-bond in C3 isomer
Mandates C5 isomer for defined scaffold topology
Structural comparison; Sources not provided
Hazard Profile
Head-to-head
H301/H311/H331/H341 (PG III) vs. irritant/environmental for linear
Informs HazMat shipping and handling requirements
Per supplier SDS; regional classification may vary

Synthesis of Next-Generation Ionizable Lipids for LNPs

Due to its ability to lower phase transition temperatures (Tm < -10°C) and maintain fluidity, this compound is an effective building block for the hydrophobic tails of ionizable lipids used in mRNA-LNP vaccines and therapeutics, where endosomal escape is a strict requirement [1].

Development of Metabolically Stable Lipophilic Prodrugs

The terminal tert-butyl group blocks CYP450-mediated omega-oxidation. This makes the compound suitable for synthesizing lipophilic prodrugs or long-acting injectables where extending the pharmacokinetic half-life is a primary design goal [2].

Late-Stage Alkylation of Thermally Sensitive APIs

As a reactive primary bromide, it allows for efficient SN2 alkylation at mild temperatures (e.g., 50°C). This is necessary for modifying complex, thermally sensitive secondary amines or hydroxyls where harsher conditions or chloride-based alternatives cause degradation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sterically tuned SN2 alkylation
Attenuated reactivity profile
SN2 rate control with multi-nucleophile substrates
Lipophilicity-tuned probe synthesis
Moderately lower LogP
LogP matching for target partitioning
Spacer-defined cross-coupling library
C5 bromomethyl position
Scaffold topology verification
Low-temperature distillation purification
Estimated lower boiling point
Thermal stability and bp verification

XLogP3

4.8

Exact Mass

220.08266 g/mol

Monoisotopic Mass

220.08266 g/mol

Heavy Atom Count

11

Explore Compound Types